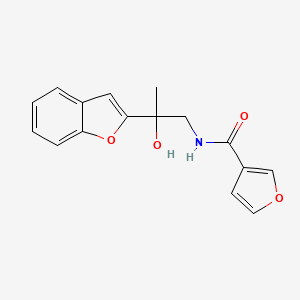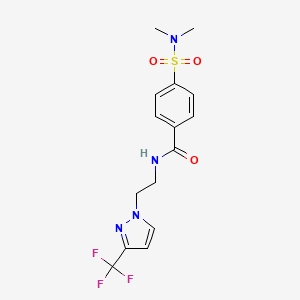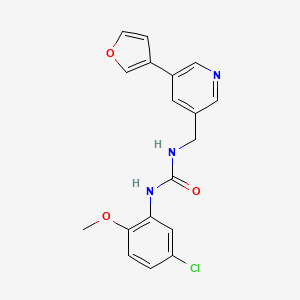
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific reaction information for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, this information is not available for this compound .Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide involves its interaction with specific proteins in the body. This compound has been shown to bind to the TRPV1 ion channel, which is involved in the sensation of pain and inflammation. By binding to this channel, this compound can modulate its activity and reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of ion channel activity, inhibition of cancer cell growth, and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have harmful side effects. Additionally, this compound has been shown to be relatively stable, allowing for long-term storage and use in experiments.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the effects of this compound can be highly dependent on the specific biological system being studied, making it important to carefully consider the experimental design and conditions.
Future Directions
There are many potential future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide. One area of interest is the development of new cancer therapies based on this compound and related compounds. Additionally, further investigation into the mechanisms underlying this compound's effects on ion channels could lead to the development of new treatments for neurological disorders.
Another potential direction for research is the investigation of this compound's effects on other biological systems, such as the cardiovascular system or the immune system. Finally, the development of new synthesis methods for this compound and related compounds could help to improve their efficiency and reduce costs, making them more accessible for scientific research.
Synthesis Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide involves several steps, starting with the reaction of benzofuran-2-carboxylic acid with 2-bromo-1-propanol to form 2-(benzofuran-2-yl)-2-hydroxypropyl benzoate. This intermediate is then reacted with furan-3-carboxamide to produce this compound. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)furan-3-carboxamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. In the nervous system, this compound has been shown to modulate the activity of certain ion channels, which can affect neuronal excitability and synaptic transmission. This makes this compound a valuable tool for investigating the mechanisms underlying neurological disorders such as epilepsy and chronic pain.
In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZLQOTXPRBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2765775.png)



![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)

![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)
![5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2765787.png)
![N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2765789.png)
![N-isopropyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2765790.png)
![2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2765791.png)
![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)
![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide](/img/structure/B2765796.png)